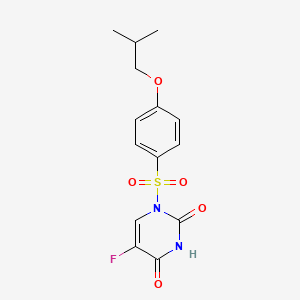

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-

Description

Propriétés

IUPAC Name |

5-fluoro-1-[4-(2-methylpropoxy)phenyl]sulfonylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O5S/c1-9(2)8-22-10-3-5-11(6-4-10)23(20,21)17-7-12(15)13(18)16-14(17)19/h3-7,9H,8H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRMRLWAMQJNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147119 | |

| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105411-90-3 | |

| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105411903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom at the 5-position of uracil using a fluorinating agent such as Selectfluor.

Sulfonylation: Attachment of the sulfonyl group to the uracil ring through a sulfonylation reaction using reagents like sulfonyl chlorides.

Alkylation: Introduction of the p-(2-methylpropoxy)phenyl group through an alkylation reaction, often using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- involves its incorporation into DNA, where it disrupts normal DNA synthesis and repair processes. This leads to the accumulation of DNA damage and ultimately cell death. The compound targets enzymes involved in nucleotide metabolism, such as thymidylate synthase, and pathways related to DNA replication and repair.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 5-fluoro-1-[4-(2-methylpropoxy)phenyl]sulfonylpyrimidine-2,4-dione

- Molecular Formula : C₁₄H₁₅FN₂O₅S

- SMILES : CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F

- InChIKey : LTRMRLWAMQJNGC-UHFFFAOYSA-N

- CAS Registry Number : 105411-90-3

Structural Features: This compound is a fluorinated uracil derivative with a sulfonamide group linked to a 4-(2-methylpropoxy)phenyl substituent.

Acute Toxicity :

Comparison with Structurally Similar Compounds

Uracil, 5-fluoro-N-((p-methoxyphenyl)sulfonyl)-

- Molecular Formula : C₁₁H₁₀FN₂O₅S

- Key Differences :

- Substituent: Methoxy (-OCH₃) vs. 2-methylpropoxy (-OCH₂C(CH₃)₂).

- Molecular Weight: 300.02 g/mol vs. 342.37 g/mol.

Collision Cross-Section (CCS) Comparison :

Adduct Target Compound (Ų) Methoxy Analog (Ų) [M+H]⁺ 175.9 163.9 [M+Na]⁺ 187.3 176.4 [M-H]⁻ 174.2 162.6 The larger CCS values for the target compound reflect the steric bulk of the 2-methylpropoxy group, which may influence membrane permeability or protein binding.

Uracil, N-((p-butoxyphenyl)sulfonyl)-5-fluoro-

- Molecular Formula : C₁₄H₁₅FN₂O₅S (same as target compound)

- Key Differences :

- Substituent: Butoxy (-OC₄H₉) vs. 2-methylpropoxy (-OCH₂C(CH₃)₂).

- Data Availability: Limited literature or patent data exists for this analog, suggesting unique synthetic or pharmacological challenges associated with the 2-methylpropoxy group .

5-Fluorouracil (5-FU)

- Molecular Formula : C₄H₃FN₂O₂

- Key Differences :

Functional and Pharmacological Comparisons

Sulfonamide-Linked Benzothiazole Derivatives

Compounds such as N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides () share structural motifs with the target compound:

- Common Features : Sulfonamide linkage, aromatic substituents.

Perfluoroalkyl Sulfonamides

- Examples : Perfluorooctanesulfonamide (PFOSA), N-ethyl-perfluorooctane sulfonamide (Table 4-1, ).

- Key Differences :

- Perfluoroalkyl chains (highly fluorinated) vs. the partially fluorinated uracil core.

- Applications : PFOSA derivatives are used in surfactants and firefighting foams, contrasting with the pharmaceutical focus of the target compound .

Q & A

Q. How should researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this uracil derivative?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., alkyloxy chain length, sulfonyl linkers). Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HCT-116). Correlate logP (HPLC-derived) with membrane permeability. Use QSAR models (e.g., CoMFA) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.